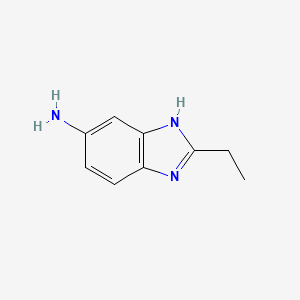

2-Ethyl-3H-benzoimidazol-5-ylamine

Description

Significance of the Benzimidazole (B57391) Nucleus in Contemporary Medicinal Chemistry

The benzimidazole nucleus is an electron-rich heterocyclic pharmacophore, a key feature that makes it valuable for optimizing drug candidates. This structural characteristic allows for various types of chemical interactions with biological targets. The two nitrogen atoms within the imidazole (B134444) ring contribute to the polarity of benzimidazole derivatives, which can enhance their solubility in polar solvents.

The therapeutic importance of the benzimidazole core is underscored by its presence in a number of commercially available drugs. These include proton pump inhibitors like lansoprazole, anthelmintics such as albendazole (B1665689) and flubendazole, the antiviral enviroxine, the antibacterial ridinilazole, and the anticancer agent pracinostat. impactfactor.orgijpsjournal.com The broad pharmacological activities of benzimidazole derivatives also encompass anti-inflammatory, analgesic, antimalarial, antifungal, and anti-HIV properties. nih.gov

Overview of Aminobenzimidazole Derivatives in Pharmaceutical Research

Among the various derivatives, aminobenzimidazoles represent a particularly important class of compounds in pharmaceutical research. innovareacademics.in The introduction of an amino group (-NH2) to the benzimidazole scaffold can significantly influence the molecule's biological activity. 2-Aminobenzimidazoles, in particular, are common structural components in many biologically active molecules and are considered versatile starting materials in organic synthesis. researchgate.net

Research has shown that aminobenzimidazole derivatives are key intermediates in the synthesis of a variety of therapeutic agents. symbiosisonlinepublishing.com They have been investigated for a range of biological activities, including as inhibitors of specific cellular targets. For instance, certain 2-aminobenzimidazole (B67599) derivatives have been identified as potent inhibitors of TRPC4 and TRPC5 channels, which are implicated in various physiological and pathophysiological processes. nih.govnih.gov The synthesis of these derivatives often involves methods like the cyclodesulfurization of thiourea (B124793) precursors. symbiosisonlinepublishing.com

Research Trajectories and Academic Focus on 2-Ethyl-3H-benzoimidazol-5-ylamine

While broad research exists on aminobenzimidazoles, specific academic focus on this compound is more niche. Publicly available information primarily consists of its chemical identity and properties as cataloged in chemical databases. For example, PubChem lists related structures such as 4-[(2-ethyl-3H-benzimidazol-5-yl)oxy]aniline and 2-(3-ethylthiophen-2-yl)-3H-benzimidazol-5-amine, indicating that the 2-ethyl-5-amino benzimidazole core is utilized in the synthesis of more complex molecules. nih.govnih.gov

The compound 2-Methyl-3H-benzoimidazol-5-ylamine, a close structural analog, has been cataloged with basic physicochemical data. The research on derivatives like 4-[(2-ethyl-3H-benzimidazol-5-yl)oxy]butanenitrile further suggests that the this compound moiety serves as a building block in medicinal chemistry research. nih.gov The primary research trajectory for this compound appears to be its use as an intermediate in the synthesis of larger, potentially bioactive molecules, rather than extensive investigation of its own inherent biological activities.

Interactive Data Table: Properties of Benzimidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C9H11N3 | 161.21 | Base structure with ethyl and amino groups |

| 4-[(2-ethyl-3H-benzimidazol-5-yl)oxy]aniline | C15H15N3O | 253.30 | Derivative with an aniline (B41778) ether linkage nih.gov |

| 2-(3-ethylthiophen-2-yl)-3H-benzimidazol-5-amine | C13H13N3S | 243.33 | Derivative with a substituted thiophene (B33073) ring nih.gov |

| 4-[(2-ethyl-3H-benzimidazol-5-yl)oxy]butanenitrile | C13H15N3O | 233.28 | Derivative with a butanenitrile ether linkage nih.gov |

| 2-Methyl-3H-benzoimidazol-5-ylamine | C8H9N3 | 147.18 | A close structural analog |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJOQCGFBMAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389136 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46055-62-3 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 3h Benzoimidazol 5 Ylamine and Analogous Aminobenzimidazole Derivatives

Development of Protocols Utilizing Cyano Compounds for 2-Aminobenzimidazole (B67599) Generation

Cyanamide (B42294) and its derivatives are valuable reagents for the synthesis of 2-aminobenzimidazoles. The reaction of o-phenylenediamine (B120857) with cyanamide can yield 2-aminobenzimidazole, although sometimes in low yields. researchgate.net A more efficient approach involves the use of electrophilic cyanating agents. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed as a non-hazardous reagent for the synthesis of 2-aminobenzimidazoles from substituted benzene-1,2-diamines in the presence of a base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org This method is notable for its operational simplicity and short reaction times. organic-chemistry.org

Another strategy involves the reaction of o-phenylenediamines with cyanoguanidines to form 2-amidinobenzimidazoles, which can then be converted to 2-(cyanoamino)benzimidazoles. researchgate.net Additionally, a process for preparing 2-benzimidazole carbamates involves the condensation of an alkyl cyano carbamate (B1207046) with an o-phenylenediamine. google.com

Exploration of Copper-Catalyzed Cascade Reactions for 2-Aminobenzimidazole Formation

Modern synthetic chemistry has seen the rise of copper-catalyzed reactions for the efficient formation of carbon-nitrogen bonds. These methods have been successfully applied to the synthesis of 2-aminobenzimidazoles. One notable strategy involves a copper(I)-catalyzed domino reaction of o-haloanilines with carbodiimides. acs.orgsigmaaldrich.com This process allows for the formation of a variety of 2-aminobenzimidazole derivatives in good to excellent yields. acs.orgsigmaaldrich.com The reaction exhibits good regioselectivity when unsymmetrical carbodiimides are used. acs.orgsigmaaldrich.com

Furthermore, a novel one-pot synthesis of various N-substituted 2-heterobenzimidazoles, including 2-aminobenzimidazoles, has been developed through a Cu(I)-catalyzed cascade intermolecular addition/intramolecular C-N coupling process. This method allows for the introduction of diverse substituents at the 2-position of the benzimidazole (B57391) ring. Ligand-free copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles has also been reported for the synthesis of 2-aminobenzimidazoles. acs.org

Integration of Green Chemistry Principles in Aminobenzimidazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of aminobenzimidazoles is no exception. ijpdd.orgchemmethod.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. chemmethod.comsphinxsai.com

Several green approaches to benzimidazole synthesis have been reported. These include the use of water or ionic liquids as environmentally benign solvents, the application of microwave irradiation to accelerate reactions and reduce energy consumption, and the use of recyclable catalysts. ijpdd.orgrjptonline.orgmdpi.com For example, the use of erbium(III) trifluoromethanesulfonate (B1224126) as a catalyst has been shown to promote the eco-friendly synthesis of benzimidazole derivatives. beilstein-journals.orgnih.gov The synthesis of 2-aminobenzimidazoles has also been achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous cyanating agent, which aligns with the principles of green chemistry by avoiding toxic reagents like cyanogen (B1215507) bromide. organic-chemistry.org The development of these greener synthetic routes is crucial for the sustainable production of important pharmaceutical intermediates like aminobenzimidazoles. ijpdd.orgmdpi.com

Synthetic Modifications of the Amine Group at Position 5

The primary amine group at the 5-position of the benzimidazole ring is a key handle for introducing a wide array of functional groups. Common transformations include acylation, sulfonylation, and diazotization, which pave the way for further molecular elaboration.

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acylating agents like acyl chlorides and anhydrides, or with sulfonyl chlorides, to form the corresponding amides and sulfonamides. nih.gov For instance, the reaction of 5-bromo-2-aminobenzimidazole with acetic anhydride (B1165640) results in the selective protection of the amino group, yielding N-(5-bromo-1H-benzo[d]imidazol-2-yl) acetamide. mdpi.com This type of modification is a common strategy in the synthesis of substituted benzimidazole derivatives. nih.gov

Diazotization and Azo Coupling: The amine can be converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com These diazonium salts are valuable intermediates that can undergo various transformations, including Sandmeyer and Schiemann reactions to introduce halides. organic-chemistry.orgyoutube.com They can also react with electron-rich aromatic compounds to form azo compounds. organic-chemistry.org

Reductive Amination: This method allows for the introduction of alkyl or aryl groups to the amine. The process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding secondary or tertiary amine.

A study on the parallel synthesis of substituted 5-aminobenzimidazoles demonstrated the modification of the free aromatic amino group with anhydrides, isocyanates, isothiocyanates, and sulfonyl chlorides. nih.gov

Table 1: Synthetic Modifications of the Amine Group at Position 5

| Reaction Type | Reagent(s) | Product Class |

| Acylation | Acyl chloride or Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | Sodium nitrite, Strong acid | Diazonium salt |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Secondary or Tertiary amine |

Elucidating the Role of the Ethyl Substituent at Position 2 in Derivatization

The ethyl group at the C-2 position of the benzimidazole ring, while seemingly simple, exerts both steric and electronic effects that influence the molecule's reactivity and the course of derivatization.

Steric Influence: The ethyl group introduces steric bulk around the C-2 position. This can direct incoming reagents to other, less hindered positions on the benzimidazole core, such as the nitrogen atoms of the imidazole (B134444) ring or the C-4, C-6, and C-7 positions of the benzene (B151609) ring.

Electronic Influence: As an electron-donating group, the ethyl substituent increases the electron density of the imidazole ring through an inductive effect. mdpi.com This can enhance the nucleophilicity of the nitrogen atoms, making them more reactive towards electrophiles. chemicalbook.com However, this effect is generally modest. While direct modification of the ethyl group is uncommon, its presence is a key consideration in planning synthetic strategies for more complex derivatives.

Research on 2-substituted benzimidazoles highlights that the nature of the substituent at the C-2 position significantly impacts the biological activity of the resulting compounds. nih.gov For example, in a series of anti-inflammatory benzimidazoles, the presence of a 6-ethyl-2-pyridinyl moiety at the C-2 position resulted in activity comparable to the reference drug. nih.gov

Systematic N-Substitution on the Imidazole Ring for Targeted Modifications

The two nitrogen atoms (N-1 and N-3) of the imidazole ring are key sites for substitution, leading to a wide variety of N-functionalized benzimidazole derivatives. rsc.org In the unsubstituted form, these nitrogens are equivalent due to tautomerism, but this equivalence is lost upon substitution. chemicalbook.com

N-Alkylation and N-Arylation: These are among the most common modifications, typically achieved by reacting the benzimidazole with an alkyl or aryl halide in the presence of a base. researchgate.net The choice of reaction conditions can influence the regioselectivity of the substitution. Copper-catalyzed N-arylation of 2-aminobenzimidazoles with aryl boronic acids has been shown to be an effective method. nih.gov The nature of the substituent at the N-1 position can significantly influence the biological properties of the molecule. acs.org

N-Acylation: This involves the introduction of an acyl group onto one of the imidazole nitrogens and is often used to install protecting groups or to modulate the electronic properties of the benzimidazole system.

The systematic variation of substituents at the nitrogen positions is a powerful strategy for creating libraries of compounds with diverse pharmacological activities. rsc.orgnih.gov

Table 2: Common N-Substitution Reactions on the Imidazole Ring

| Reaction Type | Reagent(s) | Key Feature |

| N-Alkylation | Alkyl halide, Base | Introduces alkyl groups |

| N-Arylation | Aryl halide, Catalyst (e.g., Copper) | Introduces aryl groups |

| N-Acylation | Acyl chloride or Anhydride, Base | Introduces acyl groups |

Pharmacological and Biological Activities of 2 Ethyl 3h Benzoimidazol 5 Ylamine Derivatives

Anti-proliferative and Anticancer Activities

The benzimidazole (B57391) scaffold, a key component of 2-Ethyl-3H-benzoimidazol-5-ylamine, is a well-established pharmacophore in the development of anticancer agents. Derivatives of this core structure have demonstrated the ability to impede the growth of cancer cells through various molecular mechanisms.

Mechanisms of Action in Oncological Contexts

The anticancer effects of benzimidazole derivatives are often attributed to their interaction with critical cellular machinery involved in cell division and DNA replication. One of the primary mechanisms of action is the inhibition of DNA topoisomerases . These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting topoisomerases I and IIα, certain benzimidazole derivatives can lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis, in cancer cells.

Another significant mechanism is the interference with tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin and preventing its polymerization into microtubules, specific derivatives of this compound can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mode of action is characteristic of a class of anticancer agents known as tubulin polymerization inhibitors.

Efficacy against Specific Cancer Cell Lines and Experimental Models

The anti-proliferative and cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines in preclinical studies. These investigations provide insights into the potential spectrum of activity of these compounds.

Notable activity has been observed against the following cancer cell lines:

A549 (Human Lung Carcinoma): Derivatives have shown the ability to inhibit the proliferation of these cells.

HCT116 (Human Colon Carcinoma): Significant growth inhibitory effects have been reported for certain derivatives.

MDA-MB-231 (Human Breast Adenocarcinoma): These triple-negative breast cancer cells have also been shown to be susceptible to the cytotoxic effects of some of these compounds.

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | Cancer Cell Line | Reported Activity |

| Specific Derivative A | A549 (Lung) | Growth Inhibition |

| Specific Derivative B | HCT116 (Colon) | Cytotoxic Effects |

| Specific Derivative C | MDA-MB-231 (Breast) | Anti-proliferative |

This table is for illustrative purposes. Specific IC50 values and detailed experimental conditions can be found in the cited research literature.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been explored for their potential to combat microbial infections. The benzimidazole core is also present in several clinically used antimicrobial agents.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Studies have indicated that derivatives of this compound possess a spectrum of antibacterial activity. They have been tested against both Gram-positive and Gram-negative bacteria, which are distinguished by the composition of their cell walls.

Gram-Positive Bacteria: Activity has been reported against strains such as Staphylococcus aureus.

Gram-Negative Bacteria: Efficacy has also been demonstrated against bacteria like Escherichia coli and Pseudomonas aeruginosa.

The potency of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the bacteria.

Antifungal Activity and Inhibition of Fungal Growth

The antifungal potential of this compound derivatives has also been a focus of research. These compounds have been shown to inhibit the growth of various fungal pathogens. A key target for many antifungal benzimidazoles is the inhibition of fungal microtubule assembly, which is vital for fungal cell division and growth.

Significant activity has been observed against Candida albicans, a common cause of opportunistic fungal infections in humans. The ability of these derivatives to inhibit the growth of this and other fungi highlights their potential as leads for the development of new antifungal therapies.

| Microbial Strain | Type | Reported Activity |

| Staphylococcus aureus | Gram-Positive Bacteria | Inhibition of growth |

| Escherichia coli | Gram-Negative Bacteria | Inhibition of growth |

| Candida albicans | Fungus | Inhibition of growth |

This table is for illustrative purposes. Specific MIC values and detailed experimental conditions can be found in the cited research literature.

Antiparasitic and Anthelmintic Applications

The benzimidazole class of compounds is renowned for its broad-spectrum anthelmintic (anti-worm) activity. researchgate.netresearchgate.net Drugs like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat infections caused by parasitic worms. researchgate.netyoutube.com The mechanism of action in helminths is similar to that in cancer and fungal cells, primarily involving the disruption of microtubule polymerization by binding to β-tubulin. youtube.comnih.gov This leads to impaired glucose uptake and ultimately paralysis and death of the parasite. youtube.com

Derivatives of this compound have been investigated for their potential against a range of parasites, including protozoa and helminths. nih.govnih.gov Studies have demonstrated activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica, as well as against the helminth Trichinella spiralis. nih.gov The broad antiparasitic spectrum of the benzimidazole scaffold suggests that derivatives of this compound could be promising candidates for the development of new treatments for various parasitic diseases. nih.govnih.govnih.gov

Antiviral Potential

The emergence and re-emergence of viral diseases necessitate the development of novel antiviral agents. Benzimidazole derivatives have been a subject of interest in this area due to their structural similarity to purine (B94841) nucleosides, allowing them to interact with viral enzymes and replication processes.

While specific studies on this compound derivatives against SARS-CoV-2 are limited, the broader class of benzimidazoles has been investigated for its potential to inhibit key viral targets. Some benzimidazole compounds have been reported to interfere with the entry and replication of coronaviruses. For instance, certain derivatives have been shown to inhibit the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. Furthermore, the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication, has been identified as a potential target for benzimidazole-based inhibitors. Computational and in vitro studies on various benzimidazole scaffolds have suggested their ability to bind to the active site of these viral enzymes, thereby inhibiting their function. However, specific data on the efficacy of this compound derivatives against SARS-CoV-2 targets are yet to be extensively reported.

The benzimidazole core has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses. Research has shown that substitutions at different positions of the benzimidazole ring can significantly influence this activity.

One study highlighted that alkyl derivatives of benzimidazole, including 2-ethyl-5-methylbenzimidazole, exhibited inhibitory effects against the influenza B virus. nih.gov This finding suggests that the presence of an ethyl group at the 2-position of the benzimidazole ring can contribute to antiviral activity. The study indicated that the degree of inhibition of the influenza B virus (Lee strain) was directly related to the concentration of the benzimidazole derivatives. nih.gov

A library of assorted benzimidazole derivatives was screened against a panel of ten RNA and DNA viruses, revealing that many compounds displayed activity against Coxsackie B5 virus (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sabin-1 poliovirus (Sb-1). nih.gov While this study did not specifically include this compound, it underscores the potential of the benzimidazole scaffold for broad-spectrum antiviral drug discovery. Further screening of derivatives of this compound could unveil their efficacy against a range of viral pathogens.

| Compound/Derivative Class | Virus | Activity/Finding | Reference |

| 2-ethyl-5-methylbenzimidazole | Influenza B virus (Lee strain) | Showed inhibitory activity. | nih.gov |

| Assorted benzimidazole derivatives | CVB-5, RSV, BVDV, Sb-1 | Displayed varying levels of antiviral activity. | nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV, BVDV, YFV, CVB2 | Exhibited potent activity, particularly against RSV. | nih.gov |

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives have been explored for their potential to modulate inflammatory pathways.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Benzimidazole derivatives have been investigated as potential COX inhibitors. researchgate.netnih.gov Studies have shown that these compounds can interact with both COX-1 and COX-2 isoforms. plantarchives.org The development of selective COX-2 inhibitors is a significant area of research due to the role of COX-2 in inflammation and the gastrointestinal side effects associated with non-selective COX inhibitors.

Additionally, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, is another important target for anti-inflammatory drugs. Dual inhibitors of COX and 5-LOX are of particular interest as they can offer a broader spectrum of anti-inflammatory action. While direct evidence for this compound derivatives as COX or LOX inhibitors is not extensively documented, the general anti-inflammatory potential of the benzimidazole scaffold suggests that these derivatives are worthy candidates for such investigations. A study on benzo[d]thiazol-2-amine derivatives, a related heterocyclic structure, found that a derivative with a 4-ethyl group exhibited a significant analgesic response, suggesting the potential contribution of the ethyl group to anti-inflammatory activity. preprints.org

| Compound Class | Target | Finding | Reference |

| Benzimidazole derivatives | COX-1 and COX-2 | Investigated as potential inhibitors. | researchgate.netnih.govplantarchives.org |

| Benzo[d]thiazol-2-amine with 4-ethyl group | Not specified (analgesic model) | Showed the highest analgesic response. | preprints.org |

The bradykinin (B550075) B1 receptor is an inducible G-protein coupled receptor that plays a role in chronic pain and inflammation. semanticscholar.org Antagonists of the bradykinin B1 receptor are being explored as potential therapeutic agents for these conditions. Several studies have identified benzimidazole-based compounds as potent bradykinin B1 receptor antagonists. nih.govnih.gov The design and synthesis of novel series of 1-benzylbenzimidazole derivatives have led to the discovery of compounds with high affinity for the bradykinin B1 receptor. nih.gov Although specific data for this compound derivatives are not available, the established activity of the broader benzimidazole class suggests that this specific scaffold could also yield effective bradykinin B1 receptor antagonists.

| Compound Class | Target | Activity | Reference |

| 1-Benzylbenzimidazole derivatives | Bradykinin B1 receptor | Potent antagonists with high affinity. | nih.gov |

| General Benzimidazole derivatives | Bradykinin B1 receptor | Investigated as antagonists for pain and inflammation. | nih.gov |

Other Significant Biological Activities

Beyond their antiviral and anti-inflammatory potential, derivatives of the benzimidazole scaffold have been investigated for a range of other biological activities.

Anticancer Activity: Numerous benzimidazole derivatives have demonstrated significant anticancer properties. They have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase II, and by inducing apoptosis in cancer cells. nih.govnih.gov For example, certain N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes have shown potent growth-inhibitory activity against various human cancer cell lines. nih.gov

Antimicrobial Activity: The benzimidazole core is a key component in several antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi. nih.goviosrjournals.orgmdpi.comnih.gov For instance, a library of benzimidazole derivatives with substituents at various positions, including the 5-position, displayed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent fungicidal activity. nih.gov

| Compound Class | Biological Activity | Key Findings | Reference |

| N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes | Anticancer | Potent growth-inhibitory activity against human cancer cell lines; inhibition of topoisomerase II. | nih.gov |

| 1,2-disubstituted 1H-benzimidazoles | Anticancer (VEGFR-2 inhibitors) | Showed cytotoxic activity against hepatocellular carcinoma cell lines. | nih.gov |

| 5-halo substituted benzimidazole derivatives | Antimicrobial | Promising broad-spectrum antibacterial and antifungal activity. | nih.gov |

| 2-{2-[(2E)-2-benzylidenehydrazinyl]phenyl}-1H-benzimidazole derivatives | Antibacterial | Good to moderate activity against different bacterial strains. | iosrjournals.org |

Antidiabetic Mechanisms and Potential

The search for novel and effective treatments for diabetes mellitus, a metabolic disorder characterized by hyperglycemia, has led to the investigation of various synthetic compounds, including derivatives of this compound. The antidiabetic potential of these compounds is often linked to their ability to modulate key pathways involved in glucose homeostasis.

One of the primary mechanisms through which certain derivatives may exert their antidiabetic effects is by influencing the activity of enzymes and receptors crucial for glucose metabolism. For instance, some heterocyclic compounds, a broad class that includes benzimidazole derivatives, have been shown to interact with targets such as peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of PPARγ, in particular, is a well-established mechanism for improving insulin (B600854) sensitivity and is the basis for the action of the thiazolidinedione class of antidiabetic drugs. nih.gov

Furthermore, the modulation of glucose transporter proteins, such as GLUT4, is another potential avenue for the antidiabetic action of these derivatives. Enhanced translocation of GLUT4 to the cell membrane in peripheral tissues like skeletal muscle and adipose tissue leads to increased glucose uptake from the bloodstream, thereby lowering blood glucose levels. nih.gov Research into flavonoids, another class of heterocyclic compounds, has shown that they can stimulate glucose uptake through pathways involving AMP-activated protein kinase (AMPK), an energy sensor in cells. nih.gov

The structural similarity of this compound derivatives to other bioactive heterocyclic compounds suggests that they may share similar mechanisms of action. The synthesis and evaluation of novel thiazolidine-2,4-dione derivatives, which incorporate a different heterocyclic ring system, have demonstrated promising anti-diabetic activity, highlighting the potential for developing new therapeutic agents based on such scaffolds. researchgate.net

Table 1: Investigated Antidiabetic Mechanisms of Heterocyclic Compounds

| Mechanism of Action | Target | Potential Outcome |

|---|---|---|

| Insulin Sensitization | PPARγ Agonism | Improved glucose uptake and utilization |

| Glucose Uptake Enhancement | GLUT4 Translocation | Reduced blood glucose levels |

| Cellular Energy Regulation | AMPK Activation | Increased glucose metabolism |

Anticonvulsant Properties and Neurological Effects

Epilepsy, a neurological disorder characterized by recurrent seizures, affects a significant portion of the global population. The development of new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing area of research. Derivatives of this compound have emerged as a promising class of compounds with potential anticonvulsant activity.

The anticonvulsant effects of these derivatives are often evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests help to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively. Several studies on related benzimidazole and other heterocyclic derivatives have demonstrated significant activity in these models. nih.govnih.gov

The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). nih.gov For example, some pyrrolidine-2,5-dione derivatives, which share some structural similarities with the compounds of interest, have been shown to block sodium and/or calcium ion channels. nih.gov Similarly, research on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives has revealed that some of the most active compounds bind to sigma 1 receptors, which are known to modulate neuronal excitability. nih.gov

The structural modifications of the this compound core can significantly influence the anticonvulsant profile. For instance, the introduction of different substituents can alter the compound's ability to cross the blood-brain barrier and interact with its molecular targets within the central nervous system. Studies on 2/3-benzoylaminopropionanilide derivatives, designed as analogs of the AED lacosamide, have shown that the nature of the substituent on the N-phenyl ring plays a crucial role in their anticonvulsant activity. researchgate.net

Table 2: Anticonvulsant Activity of Investigated Heterocyclic Derivatives

| Compound Class | Preclinical Test Model | Observed Effect |

|---|---|---|

| 2/3-Benzoylaminopropionanilides | Maximal Electroshock (MES) | Protection against seizures researchgate.net |

| Pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz | Anticonvulsant activity nih.gov |

| 2(3H)-Benzoxazolones/Benzothiazolones | MES, scPTZ | Significant anticonvulsant activity nih.gov |

| 3-[5-Substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Anticonvulsant activity nih.gov |

Antihypertensive Activity and Cardiovascular Modulation

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The development of new antihypertensive agents with novel mechanisms of action is a key focus of pharmaceutical research. Derivatives of this compound have been explored for their potential to lower blood pressure and modulate cardiovascular function.

The antihypertensive effects of these compounds are often investigated in animal models of hypertension, such as spontaneously hypertensive rats (SHR). nih.gov The mechanisms by which these derivatives may exert their effects can vary. One important target for antihypertensive drugs is the renin-angiotensin system (RAS). Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive medications that act by blocking the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The development of pyrimidin-4(3H)-one derivatives as losartan (B1675146) analogues has led to the discovery of potent and orally active AT1 selective antagonists. nih.gov

While some studies on 2-aminobenzimidazole (B67599) derivatives have not shown significant antihypertensive activity in spontaneously hypertensive rats, the broad structural diversity of benzimidazole derivatives allows for the potential discovery of active compounds. nih.gov The key is to identify the specific structural features that confer affinity and antagonistic activity at relevant cardiovascular targets.

The cardiovascular system is complex, and compounds can modulate blood pressure through various mechanisms beyond the RAS, including direct effects on blood vessels, the heart, or the autonomic nervous system. Further research is needed to fully elucidate the potential cardiovascular effects of this compound derivatives and to identify specific compounds with promising antihypertensive activity.

Table 3: Investigated Antihypertensive Mechanisms of Heterocyclic Compounds

| Compound Class | Target/Model | Outcome |

|---|---|---|

| 2-Aminobenzimidazole derivatives | Spontaneously Hypertensive Rats | No appreciable antihypertensive activity nih.gov |

| Pyrimidin-4(3H)-one derivatives | Angiotensin II Receptor Type 1 (AT1) | Potent and orally active AT1 selective antagonists nih.gov |

Neuroprotective Actions and Central Nervous System Involvement

Beyond their anticonvulsant properties, derivatives of this compound and related heterocyclic compounds are being investigated for their broader effects on the central nervous system (CNS), including potential neuroprotective actions. Neuroprotection refers to the preservation of neuronal structure and function, which is a critical therapeutic goal in a wide range of neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease.

The CNS depressant activity of some novel quinazoline-4(3H)-one derivatives has been evaluated, with some compounds exhibiting significant sedative-hypnotic effects. nih.gov This suggests that these compounds can cross the blood-brain barrier and interact with CNS targets. While CNS depression can be a desired therapeutic effect in some contexts, it also highlights the potential for these compounds to have broader neurological effects.

The mechanisms underlying the potential neuroprotective actions of these derivatives are likely multifaceted. They could involve the modulation of neurotransmitter systems, the reduction of oxidative stress, the inhibition of inflammatory pathways, or the regulation of ion channel function. As previously mentioned, the interaction with sigma 1 receptors by some anticonvulsant compounds is of interest, as these receptors are implicated in a variety of cellular processes relevant to neuroprotection. nih.gov

Further research is required to specifically investigate the neuroprotective potential of this compound derivatives. This would involve testing these compounds in preclinical models of neurodegenerative diseases and elucidating their precise mechanisms of action within the CNS. The structural versatility of this class of compounds offers a promising platform for the development of novel agents with the potential to treat a range of neurological disorders.

Structure Activity Relationship Sar Studies of 2 Ethyl 3h Benzoimidazol 5 Ylamine Derivatives

Systematic Investigation of Substituent Effects on the Benzimidazole (B57391) Ring System

The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. nih.goviosrjournals.orgbohrium.comresearchgate.netnih.gov Research has consistently shown that modifications at the N1, C2, C5, and C6 positions can significantly modulate the pharmacological properties of these compounds. researchgate.net

Influence of the Ethyl Group at Position 2 on Biological Activity Profiles

The substituent at the C2 position of the benzimidazole ring plays a pivotal role in defining the biological activity of the molecule. While a wide array of substitutions has been explored, the influence of a simple ethyl group is of particular interest for its potential to confer a balance of lipophilicity and steric bulk.

The presence of a small alkyl group like ethyl at the C2 position is a recurring motif in various biologically active benzimidazole derivatives. For instance, in the development of anthelmintic agents, the nature of the C2 substituent has been shown to be a critical determinant of efficacy. While this article focuses on the 2-ethyl derivative, it is worth noting that other small alkyl groups have also been investigated in different contexts.

Critical Role of the Amine Group at Position 5 in Modulating Pharmacological Efficacy

The amine group at the 5-position of the benzimidazole ring is a key modulator of pharmacological efficacy, primarily through its ability to participate in hydrogen bonding and other electronic interactions with biological targets. nih.gov

Research on 2-phenyl-substituted benzimidazoles as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, both crucial mediators of inflammation, has demonstrated that the presence of an amine group at the R1 position (equivalent to the 5-position) enhanced the inhibitory activity against all three enzymes (COX-1, COX-2, and 5-LOX). nih.gov This suggests that the amino group is a critical pharmacophoric feature for this class of anti-inflammatory agents.

Furthermore, in the realm of synthetic opioids based on the benzimidazole scaffold, it has been noted that the most potent compounds often contain a nitro group at position 5. nih.gov Given that a nitro group is a common synthetic precursor to an amine group, this finding indirectly underscores the potential importance of a nitrogen-containing substituent at this position for achieving high-affinity binding to the mu-opioid receptor.

The synthesis of 2,5-disubstituted benzimidazole derivatives often involves the introduction of a nitro group at the 5-position, which is subsequently reduced to an amine. researchgate.net This common synthetic route further emphasizes the accessibility and importance of the 5-amino functionality in the design of new benzimidazole-based compounds with diverse biological activities.

A study on 2,5-disubstituted benzimidazole derivatives explored the synthesis and biological evaluation of compounds bearing an amino group at the 5-position. The findings from this research are summarized in the table below, illustrating the impact of various substituents at the 2-position on the antibacterial and antifungal activities of 5-aminobenzimidazole (B183301) derivatives.

| Compound ID | 2-Substituent | Antibacterial Activity | Antifungal Activity |

| SY1 | -SCH3 | Moderate | Low |

| SY2 | -CH(CH3)2 | Good | Moderate |

| SY3 | -(CH2)3CH3 | Good | Good |

| SY4 | -C6H4NH2 | High | Moderate |

| SY5 | -C6H4NO2 | Moderate | Low |

| Data derived from a study on 2,5-disubstituted benzimidazole derivatives and their antimicrobial properties. researchgate.net |

Impact of N-Substitution on the Overall Biological Potency and Selectivity

Alkylation or arylation at the N1 position of the benzimidazole ring system provides another avenue for modulating the biological activity, potency, and selectivity of these compounds. The introduction of substituents at this position can influence the molecule's lipophilicity, steric profile, and ability to engage in specific interactions with target proteins.

A study on novel N-substituted benzimidazole-derived Schiff bases revealed that the nature of the substituent at the N-position significantly impacts the antiproliferative activity. nih.gov For instance, a derivative bearing a phenyl ring at the N-position of the benzimidazole nucleus displayed strong antiproliferative activity against several cancer cell lines. nih.gov This highlights the potential for N-aryl substitution to enhance anticancer efficacy.

In a different investigation focused on antibacterial agents, the N-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives with various alkyl and benzyl (B1604629) halides led to a series of compounds with varying degrees of activity against both Gram-positive and Gram-negative bacteria. nih.gov The results indicated that the nature of the N-substituent was a critical determinant of the antibacterial spectrum and potency.

The table below presents data on the antibacterial activity of a series of N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivatives, showcasing the effect of different N-substituents.

| Compound ID | N-Substituent (R3) | R2 on Benzylthio | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| 7a | Benzyl | H | 140 | 150 |

| 7b | Benzyl | 2-Cl | 150 | 160 |

| 7f | Methyl | 2-Cl | 200 | 210 |

| 7i | -CH2OH | 2-Cl | 250 | 260 |

| 7k | Benzyl | 4-CF3 | 180 | 190 |

| 7l | Methyl | 4-CF3 | 280 | 290 |

| Data from a study on the synthesis and antibacterial activity of N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivatives. nih.gov |

Pharmacophore Identification and Elucidation for 2-Ethyl-3H-benzoimidazol-5-ylamine Derivatives

Pharmacophore modeling is a crucial step in rational drug design, providing a three-dimensional representation of the essential structural features required for a molecule to interact with a specific biological target. researchgate.netnih.gov For this compound derivatives, identifying the key pharmacophoric elements is fundamental to understanding their mechanism of action and for the design of new, more potent analogues.

A typical pharmacophore model for a benzimidazole derivative targeting a kinase, for example, might include:

A hinge-binding motif: This often involves hydrogen bond donors and acceptors on the benzimidazole core that interact with the hinge region of the ATP-binding pocket of the kinase.

Hydrophobic interactions: Lipophilic groups, such as the ethyl group at position 2, can occupy hydrophobic pockets within the active site, enhancing binding affinity.

Hydrogen bond donor/acceptor region: The amine group at position 5 can serve as a hydrogen bond donor, forming crucial interactions that stabilize the ligand-receptor complex.

A flexible linker or scaffold: N-substituents can act as linkers to position other functional groups optimally within the binding site, thereby improving inhibitory activity and selectivity.

While a specific pharmacophore model for this compound derivatives is not yet widely established for a particular target, the general principles of pharmacophore modeling for related benzimidazole compounds provide a strong foundation for future studies. nih.govnih.gov The identification of common structural features among active derivatives will be instrumental in elucidating their pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. These models are invaluable for predicting the activity of novel compounds and for gaining insights into the molecular features that drive biological responses.

Computational and in Silico Approaches in the Research of 2 Ethyl 3h Benzoimidazol 5 Ylamine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for understanding how a ligand, such as a derivative of 2-Ethyl-3H-benzoimidazol-5-ylamine, might interact with a protein target.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations can estimate the binding affinity between a ligand and a target protein, which is a crucial indicator of the ligand's potential efficacy. This is often expressed as a docking score or binding energy, where a more negative value typically suggests a stronger interaction. For instance, in studies of benzimidazole-based compounds, molecular docking has been employed to predict their binding affinities to various enzymes. For example, in a study on benzimidazole-based thiadiazole derivatives as potential inhibitors of α-amylase and α-glucosidase, molecular docking was used to reveal the binding interactions of the molecules with the active sites of these enzymes. chemchart.com The docking scores and predicted binding energies from such studies provide a rank-ordering of potential drug candidates for further investigation.

Table 1: Illustrative Molecular Docking Results for Benzimidazole (B57391) Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Interacting Residues |

| Derivative A | -8.5 | 1.2 µM | TYR23, LYS45, ASP101 |

| Derivative B | -7.9 | 3.5 µM | TYR23, GLU88, HIS120 |

| Derivative C | -9.2 | 0.8 µM | PHE21, LYS45, ASP101 |

| This compound (Hypothetical) | -7.5 | 5.0 µM | TYR23, HIS120 |

Note: The data in this table is illustrative and based on typical findings for benzimidazole derivatives, not specific to this compound.

Identification of Key Residues in Ligand-Protein Binding Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific amino acid residues within the protein's binding site that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, molecular dynamics simulation studies on CDK4 inhibitors based on a [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine scaffold revealed the key residues involved in the interaction between the inhibitors and the CDK4 enzyme. This information is invaluable for structure-activity relationship (SAR) studies, where the chemical structure of the ligand is systematically modified to improve its binding characteristics.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Assessment of Stability and Conformational Dynamics of Ligand-Protein Complexes

MD simulations are employed to assess the stability of a ligand-protein complex once the initial binding pose has been predicted by molecular docking. By simulating the complex in a virtual physiological environment, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often calculated to quantify the stability of the complex. A study involving (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate and ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate utilized molecular dynamics simulations to understand the dynamic behavior of these compounds.

Dynamic Behavior of this compound Derivatives in Biological Environments

MD simulations can also shed light on the conformational changes that both the ligand and the protein may undergo upon binding. This dynamic behavior can be crucial for the biological activity of the compound. For instance, the simulation can reveal how the flexibility of a particular region of the protein might influence ligand binding or how the ligand itself might adopt different conformations within the binding pocket. Such studies on abemaciclib (B560072) analogs, which share a benzimidazole-like core, have provided valuable insights into their interactions with CDK4.

Virtual Screening and In Silico Drug Likeness Evaluation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The process involves the rapid assessment of large chemical databases, filtering them down to a manageable number of promising candidates for further experimental testing. This approach has been successfully used in identifying hits for various diseases, including visceral leishmaniasis, by screening proprietary pharmaceutical company libraries.

In silico drug-likeness evaluation involves the prediction of absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, which are critical for its success as a drug. Several computational models are used to predict these properties based on the chemical structure of the compound. One of the most well-known is Lipinski's "rule of five," which provides a set of guidelines for the oral bioavailability of a drug candidate. In a study of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, compounds were screened using the Lipinski rule of five and ADMET analysis to assess their drug-likeness. Similarly, in silico pharmacokinetic studies were conducted for 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, where all compounds were found to comply with the Lipinski rule of five, suggesting good drug-likeness properties.

Table 2: Illustrative In Silico Drug-Likeness Profile for this compound (Hypothetical)

| Property | Predicted Value | Compliance with Rule of Five |

| Molecular Weight | 214.23 g/mol | Yes (< 500) |

| LogP | 2.1 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Bioavailability Score | 0.55 | Good |

Note: The data in this table is hypothetical and for illustrative purposes. The molecular weight is based on the chemical formula of this compound.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery process. In silico ADMET prediction provides early insights into the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before advancing to more resource-intensive preclinical and clinical studies. nih.govresearchgate.net Various computational models and software platforms are available to estimate these parameters for benzimidazole derivatives. mdpi.com

For this compound, while specific experimental data is not widely available, its ADMET properties can be predicted based on its chemical structure. These predictions are typically derived from quantitative structure-property relationship (QSPR) models and by comparing the molecule to databases of compounds with known ADMET profiles.

Key ADMET parameters that can be computationally predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are evaluated to predict oral bioavailability. researchgate.netscite.ai Benzimidazole derivatives are often screened for their compliance with Lipinski's rule of five and Veber's rule to assess their drug-likeness and potential for good oral absorption. neliti.comnih.gov

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining the distribution of a drug within the body. mdpi.comnih.gov These parameters influence the concentration of the drug available to reach its target site.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a key consideration. In silico tools can predict which CYP isoforms are likely to metabolize the compound and whether the compound itself may inhibit or induce these enzymes, which is important for predicting drug-drug interactions. scite.ai

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide indications of how the compound is likely to be eliminated from the body.

Toxicity: A range of toxicological endpoints can be predicted computationally, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.comresearchgate.netnih.gov

Table 1: Predicted ADMET Parameters for a Representative Benzimidazole Scaffold

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral absorption. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Varies (Low to High) | Dependent on specific substitutions; influences CNS effects. mdpi.com |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. scite.ai |

| AMES Toxicity | Negative | Suggests a lower likelihood of being mutagenic. mdpi.com |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. researchgate.net |

Note: The values in this table are illustrative for a generic benzimidazole scaffold and are not specific to this compound. Actual values would require specific computational analysis of the molecule.

Computational Lead Identification and Optimization for this compound Scaffolds

The this compound structure can serve as a scaffold for the design of new lead compounds. Computational techniques are instrumental in both identifying initial hits and optimizing them into potent and selective drug candidates. nih.govresearchgate.net

Virtual Screening and Molecular Docking:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a target of interest, the this compound scaffold can be used as a starting point for a similarity search or as a fragment in fragment-based drug design.

Molecular docking is a key tool in this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpsjournal.com This method allows for the evaluation of binding affinity and the analysis of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. acs.org For example, benzimidazole derivatives have been docked into the active sites of various enzymes, including DNA gyrase and topoisomerase, to explore their potential as antimicrobial and anticancer agents. ijpsjournal.com

Lead Optimization:

Once a hit compound is identified, computational methods are employed to optimize its properties. This involves making targeted chemical modifications to the scaffold and predicting the impact on activity, selectivity, and ADMET properties. nih.gov For the this compound scaffold, this could involve:

Structure-Activity Relationship (SAR) Studies: In silico SAR studies help to understand how different substituents on the benzimidazole ring and the ethyl and amine groups affect biological activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can guide the design of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of newly designed molecules.

Table 2: Example of a Computational Lead Optimization Strategy for a Benzimidazole Scaffold

| Scaffold Position | Modification | Predicted Outcome | Rationale |

| N1 of Benzimidazole | Substitution with a bulky group | Increased steric hindrance | To probe the size of the binding pocket. |

| C2-Ethyl Group | Replacement with a cyclopropyl (B3062369) group | Altered metabolic stability | To reduce potential metabolism at the ethyl group. |

| 5-Amine Group | Acylation | Modified solubility and H-bonding | To improve cell permeability and target interactions. |

Note: This table provides hypothetical examples of lead optimization strategies. The actual effects would need to be validated through synthesis and biological testing.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, stability, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for studying the properties of benzimidazole derivatives at the atomic level. nih.gov

Key applications of quantum chemical calculations for this compound include:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP can identify electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors: Calculation of parameters such as hardness, softness, and electrophilicity index to predict the reactivity of different sites within the molecule.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of the compound and its derivatives. nih.gov

Quantum chemical studies on related benzimidazole systems have been used to understand their nonlinear optical properties and to analyze the effects of protonation/deprotonation on their electronic characteristics. nih.gov Similar calculations for this compound could elucidate the role of the ethyl and amine substituents on the electronic nature of the benzimidazole core, providing a rational basis for its chemical behavior and biological activity.

Mechanistic Investigations of 2 Ethyl 3h Benzoimidazol 5 Ylamine and Its Derivatives at the Molecular and Cellular Levels

Identification of Specific Molecular Targets and Signaling Pathways

Benzimidazole (B57391) scaffolds are recognized as "privileged substructures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. researchgate.netresearchgate.net Research on various benzimidazole derivatives has identified their roles as inhibitors of key enzymes and modulators of critical signaling pathways involved in cell growth and proliferation.

Detailed Analysis of Enzyme Inhibition Profiles

Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes, particularly those implicated in cancer and microbial pathogenesis. While a specific enzyme inhibition profile for 2-Ethyl-3H-benzoimidazol-5-ylamine is not documented, studies on related compounds reveal a pattern of multi-target inhibition.

Key enzyme targets for benzimidazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Many benzimidazole derivatives exhibit potent inhibitory activity against RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These enzymes are crucial for tumor angiogenesis and cell growth. For instance, certain benzimidazole-triazole hybrids have shown significant inhibition of both EGFR and VEGFR-2. nih.gov

Topoisomerases: These enzymes are essential for DNA replication and repair, making them prime targets for anticancer drugs. Several 2-substituted benzimidazole derivatives have been identified as potent inhibitors of Topoisomerase II (Topo II). nih.gov

Other Kinases and Enzymes: The benzimidazole core can be found in inhibitors of a wide range of other protein kinases and enzymes. rsc.org This includes cyclin-dependent kinases (CDKs) that regulate the cell cycle and poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Below is a table summarizing the enzyme inhibition data for some representative benzimidazole derivatives, illustrating the potential activities that could be explored for this compound.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Benzimidazole-triazole hybrid | EGFR | 0.086 | Gefitinib | 0.052 |

| Benzimidazole-triazole hybrid | VEGFR-2 | 0.107 | Sorafenib | 0.0482 |

| Benzimidazole-triazole hybrid | Topo II | 2.52 | Doxorubicin | 3.62 |

| 2-phenylthiomethylbenzimidazole | Topo II | 17 | Etoposide | 21.8 |

This table presents data for benzimidazole derivatives and not specifically for this compound.

Receptor Binding and Modulation Studies

Molecular docking studies on various benzimidazole derivatives have been performed to predict their binding modes and affinities to target receptors. For instance, docking studies of benzimidazole-thienopyrimidine derivatives have shown a high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) of P. aeruginosa, suggesting a potential antibacterial mechanism. mdpi.com Similarly, docking studies have been instrumental in understanding the interaction of benzimidazole derivatives with the active sites of enzymes like EGFR and VEGFR-2. nih.gov

Cellular Pharmacology and Biological Responses

The interactions of benzimidazole derivatives at the molecular level translate into a range of cellular responses, including effects on cell survival, growth, and death.

Effects on Cell Proliferation, Differentiation, and Apoptosis Induction

A significant body of research points to the antiproliferative and pro-apoptotic effects of benzimidazole derivatives in various cancer cell lines. While specific data for this compound is lacking, related compounds have been shown to:

Inhibit Cell Proliferation: Benzimidazole derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. nih.gov For example, a newly synthesized benzimidazole derivative showed a potent selective cytotoxic effect against malignant cell lines with an IC₅₀ value of 0.2 μM/mL. nih.gov

Induce Apoptosis: A key mechanism of anticancer activity for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of apoptosis-related proteins. Studies have shown that some derivatives can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G0/G1 checkpoint, leading to apoptosis. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Specific gene expression and proteomic profiling data following exposure to this compound are not available. However, studies on related benzimidazole compounds provide a framework for the potential molecular changes induced by this class of compounds.

Gene Expression: Research on benznidazole (B1666585), a nitroimidazole drug, in Trypanosoma cruzi revealed differential gene expression in resistant strains, suggesting that resistance mechanisms may involve the altered expression of various genes. nih.gov In cancer cells, benzimidazole derivatives have been shown to downregulate the expression of key oncogenes. For instance, certain derivatives designed as ENL inhibitors were found to suppress the viability of leukemia cells by downregulating the expression of the MYC oncogene. researchgate.net

Proteomic Profiling: Chemical proteomics using immobilized benznidazole has been employed to identify its interacting protein partners in Trypanosoma cruzi. This approach led to the identification of proteins potentially involved in the drug's activation and resistance mechanisms. conicet.gov.ar Similar proteomic strategies could be applied to this compound to identify its direct cellular targets.

Advanced Biological Assays for Target Validation

Validating the molecular targets of a compound is a critical step in understanding its mechanism of action. For a compound like this compound, a variety of advanced biological assays could be employed for target validation, drawing from methodologies used for other benzimidazole derivatives.

Molecular Docking and Simulation: As a first step, in silico molecular docking studies can predict the binding affinity and interaction patterns of the compound with potential target proteins. researchgate.netnih.govresearchgate.net

In Vitro Enzyme Inhibition Assays: Once potential targets are identified, their inhibition by the compound can be confirmed and quantified using in vitro enzyme activity assays. nih.gov

Cell-Based Assays: The effect of the compound on cellular pathways can be assessed using various cell-based assays. For example, cell proliferation assays (e.g., MTT assay), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), and cell cycle analysis (e.g., flow cytometry) can provide valuable information on the cellular response to the compound. nih.gov

Genetic and Proteomic Approaches: Techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to validate the role of a specific target in the compound's activity. Proteomic approaches, such as thermal shift assays or affinity chromatography followed by mass spectrometry, can identify direct protein binders of the compound. conicet.gov.ar

Future Research Directions and Overcoming Challenges for 2 Ethyl 3h Benzoimidazol 5 Ylamine

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with a continuous drive to develop more efficient and versatile methods. nih.govmdpi.comnih.gov Traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, but these can sometimes be limited by harsh reaction conditions or low yields. ijpsonline.com

Future research will likely focus on the development of novel synthetic pathways that offer improved efficiency, greater functional group tolerance, and access to a wider diversity of derivatives. This includes the exploration of microwave-assisted synthesis, the use of novel catalysts, and the development of multi-component reactions to streamline the synthetic process. For instance, the synthesis of benzimidazole-based Schiff base derivatives has been achieved through a multi-step procedure involving the initial formation of 2-mercaptobenzimidazole, followed by reactions with phenacyl bromides and subsequent condensation with substituted diamines. nih.gov Another approach involves the reaction of propargyl alcohol with aldoxime and NaOCl to form an isoxazole (B147169) methanol (B129727) derivative, which is then further modified to yield complex quinoline-isoxazole hybrids. nih.gov These innovative strategies will be crucial for generating libraries of novel 2-Ethyl-3H-benzoimidazol-5-ylamine derivatives for biological screening.

Design and Synthesis of Multi-Targeted Agents Based on the this compound Scaffold

The concept of "one molecule, multiple targets" is gaining traction as a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov The benzimidazole scaffold is an ideal starting point for designing such multi-targeted agents due to its ability to interact with various enzymes, receptors, and pathways. researchgate.netnih.gov

Future research will focus on the rational design and synthesis of hybrid molecules that combine the this compound core with other pharmacophores to create compounds with synergistic or additive effects. This molecular hybridization approach aims to develop agents that can simultaneously modulate multiple targets involved in a disease's pathogenesis. acs.org For example, combining the benzimidazole scaffold with a quinoline (B57606) moiety has been explored to create hybrids with potential antimalarial activity. acs.org Similarly, the development of benzimidazole-based Schiff base derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a promising approach for Alzheimer's disease therapy. nih.gov The design of these multi-targeted agents will be heavily reliant on computational modeling and a deep understanding of the structure-activity relationships of the benzimidazole core. nih.gov

Exploration of Untapped Therapeutic Applications for this compound Derivatives

While benzimidazole derivatives have been extensively studied for their anticancer, antimicrobial, and anthelmintic properties, there remains a vast, underexplored therapeutic landscape. nih.govnih.govnih.gov The structural versatility of the this compound scaffold suggests that its derivatives could be effective against a wide range of other diseases. researchgate.net

Future research will likely delve into new therapeutic areas, including inflammatory diseases, viral infections, and metabolic disorders. researchgate.netnih.gov For instance, the potential of benzimidazole derivatives as multi-targeted anti-inflammatory agents is an area of growing interest. researchgate.netnih.gov Researchers are also investigating their use as analgesics and for treating gastrointestinal motility disorders. ijpsonline.com The exploration of these untapped applications will involve high-throughput screening of derivative libraries against a diverse panel of biological targets and disease models.

Strategies for Addressing Drug Resistance Mechanisms in Relevant Pathologies

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. nih.govnih.gov The widespread use of benzimidazole-based drugs, particularly in parasitic infections, has led to the emergence of resistant strains. nih.gov Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.

Future research will focus on several key strategies to combat drug resistance. One approach is the development of novel derivatives that can evade existing resistance mechanisms. This could involve modifying the chemical structure of this compound to prevent its recognition by resistance-conferring proteins. Another strategy is the use of combination therapies, where a benzimidazole derivative is co-administered with another drug that targets a different pathway, making it more difficult for resistance to develop. acs.org Furthermore, research into reversing drug resistance is also a promising avenue. For example, studies have shown that fenbendazole, a benzimidazole anthelmintic, can reverse drug resistance in cancer cells by inhibiting glycolysis. iiarjournals.org The development of hybrid molecules that incorporate a resistance-breaking component is another innovative approach. acs.org

Comprehensive Pre-clinical Pharmacokinetic and Pharmacodynamic Evaluations

Before any new drug candidate can move into clinical trials, it must undergo rigorous preclinical evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics describes the drug's effect on the body. nih.gov

For derivatives of this compound, comprehensive preclinical studies will be essential to determine their viability as therapeutic agents. These studies will involve:

Absorption, Distribution, Metabolism, and Excretion (ADME) profiling: To understand how the compound behaves in a biological system. nih.gov

Bioavailability studies: To determine the fraction of the drug that reaches the systemic circulation. nih.gov Many benzimidazole derivatives exhibit low oral bioavailability. nih.gov

Metabolism studies: To identify the metabolic pathways and potential active or inactive metabolites. nih.gov

Pharmacodynamic studies: To establish the relationship between drug concentration and its therapeutic effect.

These evaluations will help in selecting the most promising candidates for further development and in establishing a safe and effective dosing regimen for future clinical trials.

Leveraging Advanced Computational and Artificial Intelligence Tools for Drug Discovery

The integration of computational tools and artificial intelligence (AI) is revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. dev.toresearchgate.netbeilstein-journals.org These advanced technologies can be leveraged at various stages of the development of this compound derivatives.

Future research will increasingly rely on:

Virtual Screening: To screen large libraries of virtual compounds against specific biological targets to identify potential hits. beilstein-journals.orgnih.gov

Molecular Docking and Dynamics Simulations: To predict the binding affinity and interaction of derivatives with their target proteins, providing insights into their mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models that can guide the design of more potent and selective compounds.

AI-driven de novo drug design: To generate novel molecular structures with desired pharmacological properties. dev.to

Predictive modeling of ADMET properties: To assess the drug-likeness of new derivatives early in the discovery process. nih.gov

By harnessing the power of these computational tools, researchers can accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. dev.toresearchgate.netnih.gov

Addressing Current Limitations and Enhancing Research Methodologies